![molecular formula C15H19N3O2S B2747406 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide CAS No. 864858-90-2](/img/structure/B2747406.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide” is a compound that is part of a novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a cyano group at its 3-position . This compound is considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton . It is characterized by the presence of a cyano group at its 3-position .Chemical Reactions Analysis
This compound is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Chemical Transformations and Synthesis
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is involved in various chemical reactions and synthetic processes. For instance, studies show that similar compounds participate in reactions catalyzed by pyridine, leading to the formation of acylamines from primary carboxamides (Acott, Beckwith, & Hassanali, 1968). Another study investigates the unexpected products from the condensation of acetylpyridine derivatives, highlighting the complex synthetic pathways and potential applications of these compounds in antimicrobial and antioxidant areas (Rusnac et al., 2020).
Photolysis and Radical Mechanisms
Research also explores the photolysis of pyridine derivatives, revealing insights into their reactivity and potential applications in synthesizing aldehydes or ketones (Golding, Sell, & Sellars, 1980). This demonstrates the compound's role in photoconversion and reaction mechanism studies.
Application in Insecticides
Pyridine derivatives, including compounds structurally similar to this compound, have been researched for their potential as insecticides. A study reports the synthesis and insecticidal activity of pyridine derivatives against specific pests, indicating their potential utility in agricultural and pest control applications (Bakhite et al., 2014).
Solid-State Organic Electronics
Further research delves into the use of pyridine-type heteroacenes, closely related to the compound , in solid-state organic electronics. These studies discuss their potential as electron- or hole-transporting materials, highlighting the importance of such compounds in advancing organic electronics (Bunz, 2010).
Green Chemistry and Microwave-Assisted Synthesis
The compound's relevance extends to green chemistry, where microwave-assisted synthesis techniques are employed for efficient and eco-friendly production of pyridine nucleosides. This indicates the compound's role in developing sustainable chemical synthesis methods (Alrobaian et al., 2019).
Future Directions
The high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as a possible inhibitor . The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of such compounds in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Mechanism of Action
Target of Action
The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses.
Mode of Action
The compound acts as a potent inhibitor of JNK2 and JNK3 . It binds to these kinases in a unique manner, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by this compound affects the cellular signaling pathways. This leads to a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .
Result of Action
The molecular and cellular effects of the compound’s action include a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This suggests that the compound may have potential applications in regulating cell cycle progression.
properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-4-5-14(20)17-15-12(8-16)11-6-7-18(10(2)19)9-13(11)21-15/h3-7,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJCUQCPTSGFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.